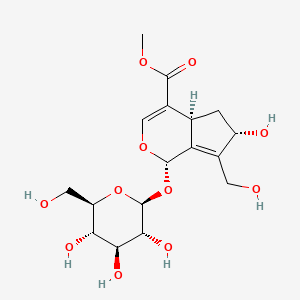

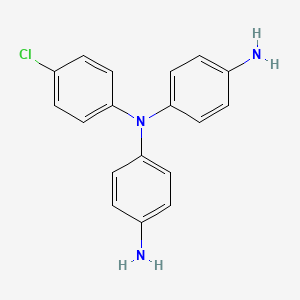

1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine, commonly known as 4-ACB, is a research chemical that belongs to the class of substituted benzene derivatives. It is a potent and selective agonist for the serotonin 2A receptor, which makes it a valuable tool in scientific research.

Scientific Research Applications

Electrochemical Applications

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine and its derivatives have shown promise in electrochemical applications. A study demonstrated the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through anodic oxidation, offering a mild and eco-friendly method for producing these compounds. The use of water and ethanol mixture as a solvent and avoidance of toxic reagents underline the environmentally benign nature of this protocol (Sharafi-kolkeshvandi et al., 2016).

Polymer Synthesis and Characterization

Another significant area of application is in the development of polyimides and other polymers. The synthesis of novel diamines like 1,4-bis [3-oxy-(N-aminophthalimide)] benzene and their subsequent polymerization with various aromatic dianhydrides has resulted in the creation of polymers with high thermal stability and excellent solubility in polar aprotic solvents, indicating their potential use in high-performance materials (Li et al., 2009).

Synthesis of Dendrimers

Research also delves into the synthesis of dendrimers, complex molecules with potential applications ranging from materials science to biomedicine. For instance, the preparation of benzoxazine/triphenylamine-based dendrimers through facile one-pot Mannich condensations has been reported. These dendrimers can undergo thermal polymerization, displaying unique optical and physical properties, suggesting their use in creating advanced materials with specific light-emitting or conducting properties (Lin et al., 2017).

Organosoluble Polyimides

The creation of new organosoluble polyimides from novel diamine monomers is another intriguing application. These polyimides exhibit high thermal stability and solubility in common organic solvents, indicating their utility in various industrial applications, especially where high-performance materials are required (Liu et al., 2005).

properties

IUPAC Name |

4-N-(4-aminophenyl)-4-N-(4-chlorophenyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,20-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXQDYVYBCYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)